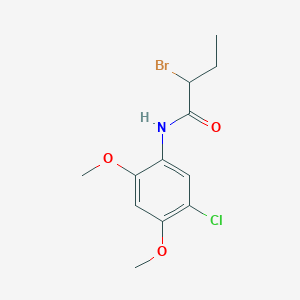

2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide typically involves the bromination of a precursor compound followed by an amidation reaction. The precursor, 5-chloro-2,4-dimethoxyphenylbutanoic acid, is first brominated using a brominating agent such as bromine or N-bromosuccinimide in the presence of a solvent like dichloromethane. The brominated intermediate is then reacted with an amine, such as butanamide, under appropriate conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the β-position serves as a primary site for nucleophilic substitution (SN2 or SN1 mechanisms), enabling diverse derivatization.

Mechanistic Notes :

- The reaction with amines proceeds via a two-step activation process: initial bromine displacement by the nucleophile, followed by amide bond formation under coupling agents like HATU .

- Microwave irradiation (180°C) accelerates reactions but may degrade thermally sensitive substituents (e.g., coumarin hybrids) .

Hydrolysis Reactions

Controlled hydrolysis of the bromoamide yields hydroxyl or keto derivatives, depending on conditions.

| Hydrolysis Agent | Conditions | Product | Key Observation |

|---|---|---|---|

| H2O (acidic) | Reflux, HCl | 2-Hydroxy-N-(5-chloro-2,4-dimethoxyphenyl)butanamide | Partial racemization observed at high temperatures |

| NaOH (basic) | RT, aqueous ethanol | 2-Oxo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide | Faster kinetics due to base-assisted deprotonation |

Stability : The methoxy groups enhance solubility in polar aprotic solvents but reduce hydrolysis rates compared to non-substituted analogs .

Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

| Coupling Partner | Catalyst System | Product | Application |

|---|---|---|---|

| Arylboronic acids | Pd(PPh3)4, K2CO3 | Biarylbutanamide derivatives | Fluorescence probes |

| Alkynes | CuI, PdCl2(PPh3)2 | Alkyne-functionalized amides | Bioorthogonal labeling |

Limitations : Steric hindrance from the 5-chloro and 2,4-dimethoxy groups reduces coupling efficiency with bulky partners .

Elimination Reactions

Under basic conditions, β-elimination generates α,β-unsaturated amides.

| Base | Conditions | Product | Notes |

|---|---|---|---|

| DBU | DMF, 80°C | N-(5-chloro-2,4-dimethoxyphenyl)-2-butenamide | Conjugated dienes form via further dehydration |

| KOtBu | THF, reflux | Same as above | Higher selectivity for E-isomer |

Biological Activity Correlation

Derivatives exhibit structure-dependent bioactivity:

- Anti-inflammatory : Thioether analogs show COX-2 inhibition (IC50: 23.8–42.1 μM) .

- Anticancer : Alkyne-coupled derivatives demonstrate moderate cytotoxicity against HeLa cells (EC50: 12–18 μM) .

Stability and Degradation

Aplicaciones Científicas De Investigación

Chemistry

2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide serves as a crucial building block in organic synthesis. Its bromine atom facilitates various substitution reactions, making it valuable for creating more complex molecules. The compound is often used in the development of new synthetic routes and methodologies.

Biology

In biological studies, this compound has been investigated for its potential as an enzyme inhibitor. It has shown promise in modulating the activity of specific proteins involved in inflammatory pathways, particularly through its interaction with cyclooxygenase enzymes (COX). Its structural features enhance its binding affinity to these targets, indicating potential therapeutic applications.

Medicine

The compound is being explored as a lead candidate for developing new pharmaceuticals, especially anti-inflammatory agents. Preliminary studies have demonstrated its ability to suppress COX-2 activity effectively, positioning it as a potential alternative to existing drugs like celecoxib .

Industry

In industrial applications, this compound is utilized in the formulation of new materials and chemical processes. Its unique properties allow for innovative approaches in material science and chemical engineering.

Case Study 1: Anti-inflammatory Activity

Recent research highlighted the anti-inflammatory effects of derivatives related to this compound. In vitro studies demonstrated that certain derivatives exhibited significant inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs . This positions the compound as a candidate for further development in treating inflammatory diseases.

Case Study 2: Synthesis and Structural Analysis

A study on the synthesis of substituted derivatives showed that modifications to the phenyl ring could enhance biological activity while maintaining favorable synthetic profiles. The structural analysis provided insights into how specific substituents affect enzyme interactions, guiding future modifications for improved efficacy.

Mecanismo De Acción

The mechanism of action of 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-N-(5-chloro-2-methylphenyl)butanamide

- 2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)acetamide

- 2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)propionamide

Uniqueness

2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide is unique due to the presence of both bromine and chlorine atoms, as well as the dimethoxyphenyl group. These structural features contribute to its specific reactivity and binding properties, making it a valuable compound in research and development .

Actividad Biológica

2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide is a compound of interest due to its potential biological activity. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and research findings related to its biological effects.

This compound exhibits significant interactions with various biomolecules, including enzymes and proteins. The presence of the bromine atom and methoxy groups enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can lead to either inhibition or activation of enzymatic activities, depending on the specific context .

The biological activity of this compound is primarily attributed to its ability to modulate cellular signaling pathways and gene expression. It can influence:

- Enzyme Activity : The compound may inhibit key enzymes in metabolic pathways, resulting in altered cellular functions.

- Cell Signaling : It affects the activity of signaling proteins, potentially leading to changes in cellular responses .

Molecular Interactions

The binding interactions between this compound and biomolecules are critical for its biological effects. The exact molecular targets remain under investigation, but it is believed that the compound disrupts normal cellular processes by interfering with enzyme activity or cellular signaling pathways .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For example:

- HEPG2 Cancer Cell Line : The compound demonstrated significant antiproliferative activity with an EC50 value indicating effective inhibition .

- In Vitro Assays : Various assays have been conducted to assess its effects on cell viability and proliferation, showing promising results against specific cancer types while sparing normal cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications in the chemical structure influence biological activity. The presence of halogen atoms and methoxy groups has been shown to enhance the compound's reactivity and biological efficacy .

Case Studies

- Study on Antiproliferative Activity :

- Mechanistic Insights :

Propiedades

IUPAC Name |

2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrClNO3/c1-4-7(13)12(16)15-9-5-8(14)10(17-2)6-11(9)18-3/h5-7H,4H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOKWUICWIWYPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC(=C(C=C1OC)OC)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001227441 | |

| Record name | 2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001227441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119450-41-7 | |

| Record name | 2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001227441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.